6-Chloro-2-iodo-9-isopropyl-9H-purine serves as a versatile building block in organic synthesis, particularly for developing novel purine derivatives with potential biological activities []. Its structure features two different halogen atoms (chlorine and iodine) at positions 6 and 2, respectively, allowing for selective functionalization at these positions through various cross-coupling reactions.
The compound is derived from the structural modifications of purines, specifically through the introduction of chlorine and iodine substituents at the 6 and 2 positions, respectively. It is recognized for its potential applications in medicinal chemistry, particularly as an antiviral agent and in kinase inhibition studies. The compound is cataloged in databases such as PubChem under CID 6538904, which provides extensive details regarding its properties and biological activities .
The synthesis of 6-chloro-2-iodo-9-isopropyl-9H-purine has been documented through various methods, primarily focusing on the transformation of hypoxanthine. A notable approach involves a regiospecific lithiation/quenching strategy, where hypoxanthine is first lithiated to introduce a reactive site for subsequent halogenation.
This method has been noted for its efficiency and simplicity, making it a preferred route for synthesizing this compound.
The molecular structure of 6-chloro-2-iodo-9-isopropyl-9H-purine features a fused ring system characteristic of purines. The structure includes:
The presence of bulky isopropyl groups at the 9-position enhances lipophilicity, potentially affecting membrane permeability and biological activity.
6-Chloro-2-iodo-9-isopropyl-9H-purine participates in various chemical reactions typical of halogenated purines:
The mechanism of action for 6-chloro-2-iodo-9-isopropyl-9H-purine primarily relates to its role as an antiviral agent:
Data indicates that this compound can selectively inhibit specific kinases involved in cancer progression, making it a target for drug development.
Properties are often characterized using:
These analyses confirm the integrity and identity of synthesized compounds .
6-Chloro-2-iodo-9-isopropyl-9H-purine has diverse applications in scientific research:
The versatility of this compound underscores its significance in medicinal chemistry and pharmaceutical development, paving the way for innovative therapeutic strategies against viral infections and cancer .
Achieving precise halogen placement on the purine scaffold is critical for developing targeted therapeutics and agrochemicals. The C-2 position’s inherent electron deficiency necessitates specialized strategies for iodination.
Directed ortho-metalation (DoM) exploits strategically placed directing groups to overcome the regiochemical challenges of purine halogenation. For 6-chloro-9-isopropylpurine, lithiation at C-2 is facilitated by:
Table 1: Directed Metalation Approaches for Purine Iodination
Directing Group | Metalating Agent | Electrophile | C-2 Selectivity | Reference Example |
---|---|---|---|---|
6-Cl (purine) | LDA, –78°C | I₂ | >90% | 6-Chloro-9-isopropylpurine → 6-Chloro-2-iodo-9-isopropylpurine |
6-OMe (purine) | s-BuLi, –78°C | I₂ | 85% | – |
N-THP protection | t-BuLi, –78°C | I₂ | 95% | THP-protected 6-chloropurine [4] |
Protecting groups mitigate N-alkylation side reactions and enhance halogenation yields:
Solid-phase synthesis enables rapid diversification of purine libraries. Key advancements include:
Table 2: Solid-Phase Synthesis Performance Metrics
Resin Type | Coupling Reaction | Catalyst System | Yield Range | Key Advantage |
---|---|---|---|---|
Merrifield-S-valerate | Sonogashira | Pd(PPh₃)₄/CuI | 74–80% | Room-temperature coupling |
Merrifield-S-valerate | Suzuki (aryl) | Pd(OAc)₂/P(o-tol)₃ | 85–90% | Tolerance to boronic acids |
Wang resin | Nucleophilic displacement | None | 70–78% | Acid-cleavable linker |
Cleavage strategies determine final product functionality:
The C-6 chlorine in 6-chloro-2-iodo-9-isopropylpurine exhibits high electrophilicity:
Table 3: Nucleophilic Displacement Reactions at C-6
Nucleophile | Conditions | Product Class | Yield (%) | Application Notes |
---|---|---|---|---|
Benzylamine | DMF, 80°C, 8h | 6-Aminopurines | 88 | Precursor for kinase inhibitors |
Sodium benzenethiolate | Acetone, reflux, 6h | 6-Arylthiopurines | 83 | Oxidizable to sulfones |
Piperidine | MeCN, 25°C, 24h | 6-Alkylaminopurines | 95 | Low steric hindrance |
Ethanolamine | DMF, 100°C, 12h | 6-Alkanolaminopurines | 65 | Chelating side product risk |
The C-2 iodide enables diverse C–C bond formations via Pd catalysis:
Table 4: Palladium-Catalyzed Cross-Coupling Reactions at C-2
Coupling Type | Catalyst System | Reagents | Yield (%) | Key Limitation |
---|---|---|---|---|
Suzuki (aryl) | Pd(PPh₃)₄, K₂CO₃ | PhB(OH)₂ | 90 | Dehalogenation with electron-poor boronics |
Suzuki (heteroaryl) | PdCl₂(dppf), Cs₂CO₃ | 2-ThienylB(OH)₂ | 82 | Heterocycle-dependent optimization |
Sonogashira | Pd(PPh₃)₂Cl₂, CuI | HC≡C–C₅H₄N | 78 | Homocoupling side products |
Stille | Pd₂(dba)₃, AsPh₃ | (CH₃)₃Sn-C₈H₆N | 70 | Tin reagent toxicity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7